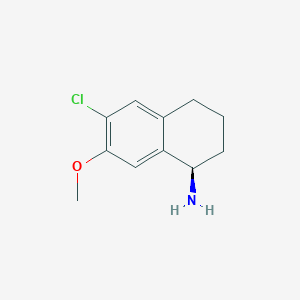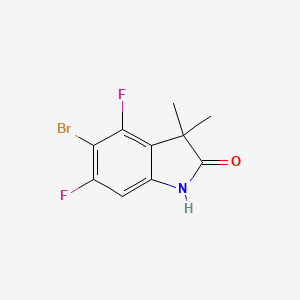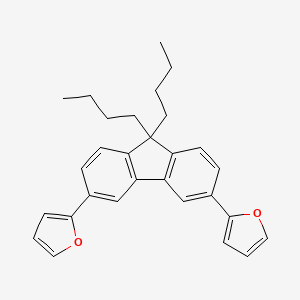
2,2'-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran is an organic compound with the molecular formula C29H30O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two furan rings attached to the fluorene core.
Vorbereitungsmethoden
The synthesis of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran typically involves organic synthesis techniques. One common method is the reaction of 9,9-dibutylfluorene with furan derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran has several scientific research applications, including:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Electronics: It is utilized in the fabrication of organic photovoltaic cells and field-effect transistors (OFETs) for its high charge-carrier mobility and stability.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it suitable for use in chemical sensors and detection devices.
Wirkmechanismus
The mechanism of action of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s ability to transport charge carriers (electrons and holes) is crucial for its function in devices like OLEDs and OFETs. The furan rings and fluorene core contribute to the compound’s electronic properties, enabling efficient charge transport and light emission .
Vergleich Mit ähnlichen Verbindungen
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran can be compared with other similar compounds, such as:
9,9-Dioctyl-2,7-dibromofluorene: This compound is used in the synthesis of polymer semiconductors and has applications in OLEDs and organic photovoltaics.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Known for its use in the synthesis of polymer semiconductors, this compound is also utilized in OLEDs and OFETs.
9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): This compound is used as a host material for efficient solution-processed red and green phosphorescent devices.
Eigenschaften
CAS-Nummer |
922705-10-0 |
|---|---|
Molekularformel |
C29H30O2 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-[9,9-dibutyl-6-(furan-2-yl)fluoren-3-yl]furan |
InChI |
InChI=1S/C29H30O2/c1-3-5-15-29(16-6-4-2)25-13-11-21(27-9-7-17-30-27)19-23(25)24-20-22(12-14-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3 |
InChI-Schlüssel |
KQCHDWMCCOFVSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C2=C(C=C(C=C2)C3=CC=CO3)C4=C1C=CC(=C4)C5=CC=CO5)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


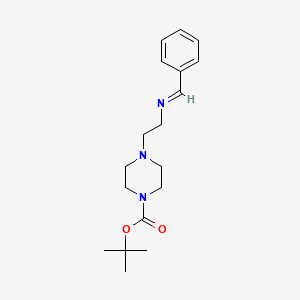
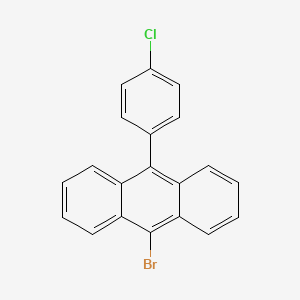
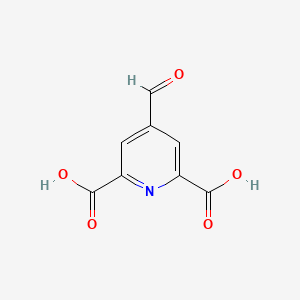
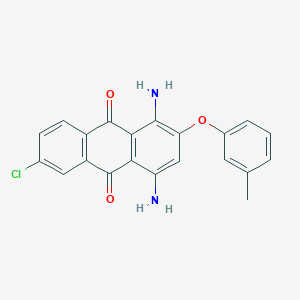
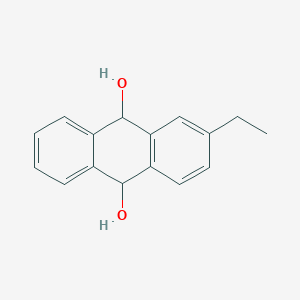
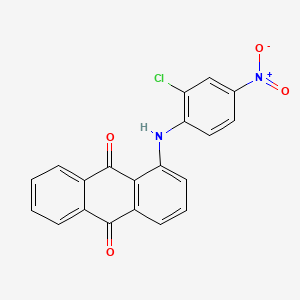
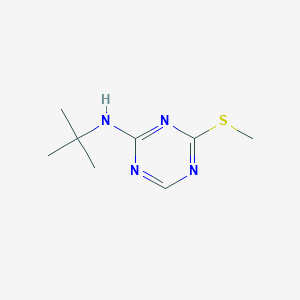
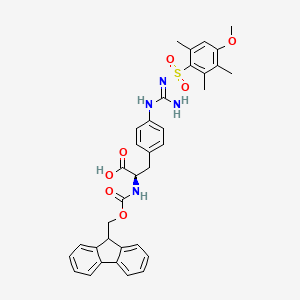
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)
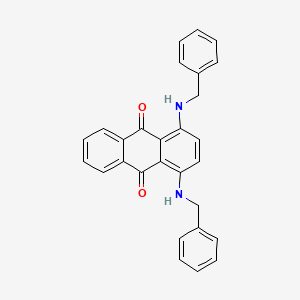
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)
